Product packaging for Ganirelix 1-4 peptide(Cat. No.:CAS No. 208599-57-9)

Ganirelix 1-4 peptide

Cat. No.: B3060989
CAS No.: 208599-57-9
M. Wt: 674.1 g/mol
InChI Key: KADGKBURVQMYLB-VTMRUAGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ganirelix (B53836) as a Gonadotropin-Releasing Hormone Antagonist in Peptide Therapeutics

Ganirelix is a synthetic decapeptide, meaning it is composed of ten amino acids, and functions as a gonadotropin-releasing hormone (GnRH) antagonist. drugbank.comnih.gov In the realm of peptide therapeutics, it plays a crucial role by competitively blocking GnRH receptors in the pituitary gland. wikipedia.orgnih.govfffenterprises.com This action prevents the natural GnRH from binding and triggering the release of other hormones, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). e-lactancia.org The suppression of these gonadotropins is rapid, profound, and reversible upon discontinuation of the drug. drugbank.comwikipedia.org This mechanism is particularly valuable in assisted reproduction technologies to prevent premature LH surges, which can otherwise lead to the release of immature eggs. wikipedia.orgnih.gov Unlike GnRH agonists, which initially stimulate gonadotropin release before suppression, ganirelix provides immediate antagonistic effects. drugbank.comwikipedia.org

The development of peptide-based drugs like ganirelix represents a significant advancement in medicine, offering high potency and selectivity. mdpi.comresearchgate.net Peptides can be designed to interact with specific biological targets with high affinity, often resulting in fewer off-target effects compared to small molecule drugs. mdpi.com

Definition and Significance of Peptide Fragments in Drug Metabolism Research

The metabolism of peptide drugs primarily involves enzymatic hydrolysis, where the peptide bonds are cleaved by proteases and peptidases found throughout the body. researchgate.netnih.gov This process breaks the parent peptide into smaller peptide fragments and individual amino acids. nih.govwuxiapptec.com The study of these peptide fragments is a critical aspect of drug metabolism research for several reasons.

Academic Rationale for Investigating Ganirelix 1-4 Peptide

The investigation of the this compound, a specific metabolite of ganirelix, is driven by a clear academic and scientific rationale aimed at achieving a comprehensive understanding of the parent drug.

Ganirelix undergoes enzymatic hydrolysis at specific sites, leading to the formation of smaller peptide fragments. drugbank.comnih.gov The this compound is one of the primary metabolites identified, particularly in the feces. drugbank.comfda.govrxlist.com Studying this fragment helps to pinpoint the specific peptide bonds that are cleaved in the metabolic process. This detailed understanding of the degradation pathway is fundamental to the broader study of peptide drug metabolism.

Following administration, ganirelix is metabolized into smaller, inactive peptide fragments. nih.goveuropa.eu The main circulating component in the plasma is the unchanged ganirelix. europa.eunih.gov However, the primary metabolites found in feces are the 1-4 peptide and the 1-6 peptide. drugbank.comfda.govnih.gov This indicates that the primary route of elimination for these metabolites is through fecal excretion. fda.goveuropa.eu

Pharmacokinetic Profile of Ganirelix:

ParameterValueSource
Bioavailability (subcutaneous)~91% drugbank.comfda.goveuropa.eu
Time to Peak Concentration (tmax)1-2 hours drugbank.comeuropa.eu
Volume of Distribution~43.7 L drugbank.comfda.gov
Plasma Protein Binding81.9% drugbank.comfda.gov
Elimination Half-life (t½)~13-16 hours europa.euunboundmedicine.com

The metabolism of ganirelix into fragments such as the 1-4 peptide contributes to its clearance from the body. Approximately 75% of a dose is excreted in the feces, primarily as metabolites, while about 22% is excreted in the urine, with a significant portion as unchanged ganirelix. drugbank.comeuropa.eunih.gov

A key question in the study of any drug metabolite is whether it possesses its own biological activity. While the smaller peptide fragments of ganirelix are generally considered inactive, thorough investigation is necessary to confirm this. The this compound could be synthesized and studied in vitro to assess its binding affinity for the GnRH receptor or other potential targets. simsonpharma.com Even if found to be inactive, the this compound can serve as a valuable analytical standard and research probe. Its availability allows for the development of specific assays to quantify the extent of ganirelix metabolism in various biological samples, providing a more complete picture of the drug's disposition in the body. researchgate.netdntb.gov.ua

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H36ClN5O7 B3060989 Ganirelix 1-4 peptide CAS No. 208599-57-9

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClN5O7/c1-21(43)38-28(17-23-8-11-25-6-2-3-7-26(25)15-23)32(44)39-29(16-22-9-12-27(36)13-10-22)33(45)40-30(18-24-5-4-14-37-19-24)34(46)41-31(20-42)35(47)48/h2-15,19,28-31,42H,16-18,20H2,1H3,(H,38,43)(H,39,44)(H,40,45)(H,41,46)(H,47,48)/t28-,29-,30-,31+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADGKBURVQMYLB-VTMRUAGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)NC(CC4=CN=CC=C4)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@H](CC3=CC=C(C=C3)Cl)C(=O)N[C@H](CC4=CN=CC=C4)C(=O)N[C@@H](CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClN5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208599-57-9
Record name Ganirelix 1-4 peptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208599579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GANIRELIX 1-4 PEPTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI8UK4P16N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Structural Elucidation and Molecular Characterization of Ganirelix 1 4 Peptide

Determination of Amino Acid Sequence and Composition

The precise determination of the amino acid sequence and composition is the initial step in characterizing the primary structure of a peptide. oup.com For Ganirelix (B53836) 1-4 peptide, this involves a combination of sophisticated analytical techniques designed to yield qualitative and quantitative data about its constituent amino acids.

The process of identifying the specific order of amino acids in a peptide chain is known as sequencing. libretexts.orgbiognosys.com Two primary methodologies are employed for this purpose: the classical Edman degradation method and modern mass spectrometry-based techniques.

Edman Degradation: Developed by Pehr Edman, this method sequentially removes one amino acid at a time from the N-terminus of a peptide. libretexts.orgwikipedia.orgehu.eus The process involves treating the peptide with phenyl isothiocyanate (PITC), which reacts with the N-terminal amino group. libretexts.orgmetwarebio.com Subsequent treatment with acid cleaves this terminal residue as a derivative, which can then be identified using chromatography. libretexts.orgehu.eus The cycle is repeated on the shortened peptide, allowing for the determination of the sequence. libretexts.org While effective for sequencing up to 30-50 residues, Edman degradation has limitations. libretexts.orgwikipedia.org Crucially, it will not work if the N-terminus of the peptide has been chemically modified, such as by acetylation. wikipedia.org Since Ganirelix has an acetylated N-terminus (N-acetyl-3-(2-naphthyl)-D-alanine), traditional Edman degradation is not a suitable technique for sequencing the intact parent peptide or its 1-4 fragment. oup.comprospecbio.com

Mass Spectrometry-based Sequencing: Mass spectrometry (MS) has become the predominant technology for peptide sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures and modified peptides. biognosys.commetwarebio.com The most common approach is tandem mass spectrometry (MS/MS). metwarebio.comwikipedia.orgthermofisher.com In this process, the peptide is first ionized and its mass-to-charge ratio is measured. The peptide ions are then fragmented, and the masses of the resulting fragment ions are measured. metwarebio.comuci.edu The amino acid sequence can be deduced de novo by calculating the mass differences between the fragment ions. wikipedia.orguci.edu This method is highly effective for short peptides like Ganirelix 1-4 and is capable of identifying N-terminal modifications like acetylation. biognosys.com

MethodologyPrincipleAdvantagesLimitations for Ganirelix 1-4 Peptide
Edman DegradationSequential chemical cleavage and identification of N-terminal amino acids. libretexts.orgwikipedia.orgmetwarebio.comWell-established, high precision for N-terminal sequence. metwarebio.comIneffective due to the N-terminal acetyl group blocking the required chemical reaction. oup.comwikipedia.org
Mass Spectrometry (MS/MS)Fragmentation of peptide ions and deduction of sequence from fragment mass differences. metwarebio.comuci.eduHigh sensitivity, speed, tolerates N-terminal modifications, provides molecular weight confirmation. biognosys.comRequires sophisticated instrumentation and data analysis algorithms. wikipedia.org

Amino acid composition analysis determines the relative proportions of the different amino acids within a peptide, without revealing their sequence. tamilnadutesthouse.commtoz-biolabs.com This analysis serves as a fundamental quality control step and complements sequencing data. mtoz-biolabs.com The process typically involves two main steps: hydrolysis and analysis.

Hydrolysis: The first step is to break the peptide bonds and release the individual amino acids. mtoz-biolabs.comcreative-biolabs.com This is most commonly achieved through acid hydrolysis, typically using 6M hydrochloric acid (HCl) at elevated temperatures for an extended period (e.g., 24 hours at 100-110°C). oup.commtoz-biolabs.com

Chromatography and Detection: Once hydrolyzed, the resulting mixture of amino acids is separated, identified, and quantified. mtoz-biolabs.com

Ion-Exchange Chromatography (IEC): A traditional and reliable method that separates amino acids based on their ionic properties. tamilnadutesthouse.comcreative-proteomics.com The separated amino acids are often derivatized post-column with reagents like ninhydrin for colorimetric detection.

High-Performance Liquid Chromatography (HPLC): A widely used technique known for its high resolution and sensitivity. tamilnadutesthouse.comcreative-proteomics.com To enhance detection, amino acids are typically derivatized before analysis (pre-column derivatization) with reagents such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). oup.comcreative-biolabs.com The derivatives are then detected by UV or fluorescence detectors. mtoz-biolabs.com

Gas Chromatography (GC): This highly sensitive technique requires that the amino acids first be converted into volatile derivatives before they can be analyzed. tamilnadutesthouse.comcreative-proteomics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A modern approach that offers high sensitivity and specificity, allowing for precise quantification and the ability to identify modified or rare amino acids. tamilnadutesthouse.commtoz-biolabs.com

Primary Structure Definition and Validation

The primary structure of the this compound is defined by its specific amino acid sequence and N-terminal modification. Ganirelix is a synthetic decapeptide with the sequence: Ac-D-Nal-D-Cpa-D-Pal-L-Ser-L-Tyr-D-hArg(Et2)-L-Leu-L-hArg(Et2)-L-Pro-D-Ala-NH2. drugs.comoup.comprospecbio.comeuropa.eu

Therefore, the this compound, being the N-terminal fragment, has the following primary structure:

Ac-D-Nal-D-Cpa-D-Pal-L-Ser

Validation of this structure is achieved by correlating the experimental data from the analytical methods described above with the theoretical structure.

Amino Acid Composition Analysis following hydrolysis would confirm the presence of equimolar amounts of Serine and the non-proteinogenic amino acids D-Nal, D-Cpa, and D-Pal.

PositionAmino AcidAbbreviationChiralityModification
13-(2-naphthyl)-D-alanineD-NalD-isomerN-terminal Acetylation (Ac)
24-chloro-D-phenylalanineD-CpaD-isomerNone
33-(3-pyridinyl)-D-alanineD-PalD-isomerNone
4L-SerineL-SerL-isomerNone

Investigation of Post-Translational Modifications or Derivations

Post-translational modifications (PTMs) are covalent chemical alterations to proteins after their synthesis. pepdd.comnih.gov While Ganirelix and its fragments are synthetic and not subject to biological post-translational processes, they are intentionally synthesized with specific chemical derivations that are crucial to their structure and function.

For the this compound, the most significant derivation is the N-terminal acetylation . An acetyl group (Ac) is attached to the N-terminal amino acid, D-Nal. oup.comprospecbio.com This modification is not a PTM in the traditional sense but a deliberate synthetic alteration. N-terminal acetylation is a common modification in eukaryotes and serves to increase the stability of peptides by making them more resistant to degradation by aminopeptidases. nih.gove-lactancia.org This inherent stability is a key feature of the parent Ganirelix molecule. Other common PTMs such as phosphorylation, glycosylation, or methylation are not characteristic of the known structure of Ganirelix or its metabolites. pepdd.comjpt.com

Chiral Purity Assessment of Constituent Amino Acids

The assessment of chiral purity is critical for synthetic peptides, as the stereochemistry (L- or D-configuration) of each amino acid is essential for the molecule's final three-dimensional structure and biological activity. nih.govdigitellinc.comsigmaaldrich.com Undesirable D-isomers (or L-isomers in positions intended for D-isomers) can be introduced as impurities from starting materials or formed during the synthesis process. nih.govdigitellinc.com

The this compound has a defined stereochemistry: the first three residues (Nal, Cpa, Pal) are D-amino acids, while the fourth residue (Ser) is the naturally occurring L-amino acid. Verifying this configuration requires specialized analytical techniques.

The standard method involves:

Acid Hydrolysis: The peptide is hydrolyzed to break it down into its constituent amino acids. To account for potential racemization (interconversion between L- and D-isomers) induced by the hydrolysis itself, this step is often performed in deuterated acid (e.g., DCl in D₂O). nih.govdigitellinc.com

Chiral Chromatography: The resulting amino acid mixture is then analyzed using a chromatographic system capable of separating enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC): This is a common method utilizing a chiral stationary phase (CSP) that interacts differently with L- and D-isomers, causing them to separate. sigmaaldrich.commdpi.comchiraltech.com

Chiral Gas Chromatography (GC): This technique can also be used after appropriate derivatization of the amino acids to make them volatile. mdpi.com

Detection: The separated enantiomers are detected and quantified, often by mass spectrometry. The use of HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides a rapid, sensitive, and accurate method for determining the enantiomeric purity of each amino acid in the peptide. nih.govdigitellinc.com

This analysis ensures that each amino acid in the this compound is present in its correct, specified isomeric form, confirming the structural integrity of the molecule.

Methodologies for Synthesis and Production of Ganirelix 1 4 Peptide for Research Applications

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the most widely employed method for the chemical synthesis of peptides. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The key advantage of SPPS lies in the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing steps. This circumvents the need for complex purification of intermediates, which is often a bottleneck in traditional solution-phase synthesis. Two main orthogonal protection strategies are utilized in SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.

Fmoc-Based SPPS Protocols for Fragment Generation

The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern SPPS due to its use of milder reaction conditions. In this method, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains are protected by acid-labile groups such as tert-butyl (tBu), trityl (Trt), or pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).

The synthesis cycle for generating a peptide fragment like Ganirelix (B53836) 1-4 using Fmoc-SPPS involves the following repetitive steps:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed using a solution of a secondary amine, typically 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).

Washing: The resin is thoroughly washed with a solvent such as DMF to remove the piperidine and the cleaved Fmoc-adduct.

Coupling: The next Fmoc-protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

Washing: The resin is again washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with scavengers to prevent side reactions.

StepReagent/SolventPurpose
Resin Swelling DMF or Dichloromethane (DCM)Prepares the resin for synthesis by expanding the polymer matrix.
Fmoc Deprotection 20-50% Piperidine in DMFRemoves the Nα-Fmoc protecting group.
Washing DMF, DCMRemoves excess deprotection reagent and byproducts.
Amino Acid Activation & Coupling Fmoc-amino acid, Coupling reagent (e.g., HATU, HBTU), Base (e.g., DIPEA) in DMFActivates the carboxylic acid of the incoming amino acid and facilitates peptide bond formation.
Washing DMF, DCMRemoves excess activated amino acid, coupling reagents, and byproducts.
Final Cleavage and Deprotection Trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H2O)Cleaves the peptide from the resin and removes side-chain protecting groups.

This table outlines a typical cycle for Fmoc-based Solid-Phase Peptide Synthesis.

Boc-Based SPPS Protocols for Fragment Generation

The Boc/Bzl (benzyl) strategy, pioneered by Bruce Merrifield, utilizes the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. The Boc group is removed with a moderately strong acid, such as TFA, while the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).

A typical Boc-SPPS cycle includes these steps:

Deprotection: The Nα-Boc group is removed with a solution of TFA in DCM.

Neutralization: The resulting trifluoroacetate (B77799) salt of the N-terminal amine is neutralized with a tertiary amine base, such as diisopropylethylamine (DIPEA).

Coupling: The next Boc-protected amino acid is activated and coupled.

Washing: The resin is washed to remove excess reagents and byproducts.

While robust, the harsh conditions required for the final cleavage in Boc-SPPS can be a limitation, especially for peptides containing sensitive residues. The use of highly corrosive and toxic HF also necessitates specialized equipment.

Protection StrategyNα-ProtectionSide-Chain ProtectionCleavage ConditionsKey AdvantagesKey Disadvantages
Fmoc/tBu Base-labile (Piperidine)Acid-labile (TFA)Mild (TFA)Milder conditions, broader compatibility with sensitive residues.Potential for side reactions like aspartimide formation.
Boc/Bzl Acid-labile (TFA)Strong acid-labile (HF)Harsh (HF)High coupling efficiencies, less aggregation.Use of hazardous HF, potential for side-chain degradation.

This table provides a comparative overview of Fmoc and Boc SPPS strategies.

Optimization of Coupling and Deprotection Steps for Specific Fragments

The efficiency of each coupling and deprotection step is crucial for the successful synthesis of the target peptide with high purity. For a specific fragment like Ganirelix 1-4, optimization of these steps can significantly improve the yield and reduce the formation of deletion sequences and other impurities.

Optimization of Coupling:

Coupling Reagents: The choice of coupling reagent is critical. Modern coupling reagents, such as uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient and can overcome steric hindrance, leading to faster and more complete reactions.

Reaction Time and Temperature: Extending the coupling time or increasing the temperature can be beneficial for difficult couplings, which may arise from steric hindrance or peptide aggregation on the resin.

Double Coupling: For particularly challenging amino acid additions, a second coupling step can be performed to ensure the reaction goes to completion.

Optimization of Deprotection:

Reagent Concentration and Time: The concentration of piperidine and the deprotection time in Fmoc-SPPS need to be optimized to ensure complete removal of the Fmoc group without causing unwanted side reactions. Incomplete deprotection leads to the formation of deletion peptides.

Monitoring: Real-time monitoring of the deprotection step, for instance, through UV detection of the released Fmoc-dibenzofulvene adduct, allows for precise control and optimization of the process.

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is the classical method for peptide synthesis where reactions are carried out in a homogeneous solution. Unlike SPPS, both the reactants and the growing peptide chain are soluble in the reaction medium. This allows for the purification of intermediate peptide fragments at each step, which can lead to a highly pure final product.

LPPS is particularly advantageous for the large-scale synthesis of short peptides or peptide fragments. The main steps in LPPS are similar to SPPS in terms of protection, activation, coupling, and deprotection, but the workup involves extraction, precipitation, or crystallization to isolate the product after each step. While this can be more labor-intensive and time-consuming than SPPS for long peptides, it offers greater control over purity and is more amenable to traditional chemical process scaling. For a small fragment like Ganirelix 1-4, LPPS can be a viable and cost-effective option, especially for manufacturing at a larger scale where the cost of the solid support in SPPS becomes significant.

Purification Methodologies for Synthetic Ganirelix 1-4 Peptide

Regardless of the synthetic strategy employed, the crude peptide product will contain a mixture of the target peptide and various impurities, such as deletion sequences, truncated peptides, and products of side reactions. Therefore, a robust purification step is essential to obtain the this compound at the high purity required for research applications.

The most common and effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

Principle: RP-HPLC separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase (e.g., C18-modified silica). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase (often containing an ion-pairing agent like TFA) is used to elute the components. More hydrophobic molecules are retained longer on the column and elute at higher concentrations of the organic solvent.

Process: Fractions are collected as they elute from the column, and those containing the pure target peptide, as determined by analytical HPLC and mass spectrometry, are pooled.

Final Step: The pooled fractions are then subjected to lyophilization (freeze-drying) to remove the solvents and obtain the purified peptide as a stable, fluffy powder.

Other chromatographic techniques such as ion-exchange chromatography and size-exclusion chromatography can also be used, either alone or in combination with RP-HPLC, for peptide purification, although RP-HPLC remains the standard method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant and most effective technique for the purification of synthetic peptides, including the Ganirelix 1-4 fragment. americanpeptidesociety.orghplc.eu This method separates peptides based on their relative hydrophobicity, stemming from the interactions between the peptide's amino acid side chains and the hydrophobic stationary phase of the chromatography column. americanpeptidesociety.orgnih.gov

The crude peptide, once cleaved from the resin and deprotected, is dissolved in an appropriate solvent, often a mixture of water and an organic solvent like acetonitrile. nih.govgoogle.com This solution is then injected into the HPLC system. The separation occurs on a column packed with a hydrophobic stationary phase, typically silica (B1680970) bonded with alkyl chains, such as C8 (octylsilane) or C18 (octadecylsilane). hplc.eunih.govresearchgate.netgoogle.com

Elution of the peptide from the column is achieved by using a mobile phase gradient. peptide.com This typically involves two solvents: Solvent A, an aqueous phase, and Solvent B, an organic phase, usually acetonitrile. nih.govpeptide.com Both solvents commonly contain an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), which enhances peak sharpness and resolution by forming ion pairs with charged groups on the peptide. hplc.eupeptide.com The purification process starts with a high concentration of the aqueous Solvent A, to which the peptide binds. The concentration of the organic Solvent B is then gradually increased over time. This increasing organic concentration disrupts the hydrophobic interactions between the peptide and the stationary phase, causing the peptide to elute. Peptides with greater hydrophobicity will require a higher concentration of the organic solvent to elute and will thus be retained on the column longer. americanpeptidesociety.org

Fractions of the eluent are collected as they exit the column. nih.gov Each fraction is then analyzed to determine which ones contain the purified this compound, and these high-purity fractions are combined for further processing. peptide.com

Table 1: Typical Parameters for RP-HPLC Purification of Peptides

Parameter Description Common Values
Stationary Phase The hydrophobic packing material inside the column. C8 (octylsilane), C18 (octadecylsilane). google.comgoogle.com
Mobile Phase A The aqueous component of the eluent. Water with 0.1% Trifluoroacetic Acid (TFA). nih.govpeptide.com
Mobile Phase B The organic component of the eluent. Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). nih.govpeptide.com
Gradient The programmed change in the ratio of Mobile Phase A to B over the course of the run. Linear gradient, e.g., 5% to 60% Mobile Phase B over 30-60 minutes. nih.govresearchgate.net
Flow Rate The speed at which the mobile phase is pumped through the column. Varies with column diameter; e.g., 1 mL/min for analytical scale, higher for preparative scale. nih.govgoogle.com

| Detection | The method used to detect the peptide as it elutes. | UV absorbance, typically at wavelengths of 220 nm and 280 nm. nih.govresearchgate.net |

Preparative Chromatography Techniques

The process begins with the optimization of separation conditions on a smaller, analytical-scale column. peptide.com Once optimal conditions are established, they are scaled up for a preparative column, which has a larger internal diameter (e.g., >20 mm) and can accommodate a much higher sample load. nih.govnih.gov The goal is to maximize the throughput—the amount of purified product obtained per run—while ensuring impurities are sufficiently resolved from the main product peak. nih.gov

In addition to preparative HPLC, other chromatographic techniques can be employed as complementary steps. Flash chromatography, for instance, is sometimes used for desalting the collected fractions or for an initial, less refined purification step before the final high-resolution HPLC. researchgate.netresearchgate.netrjptonline.org After the target fractions containing the pure this compound are collected from the preparative HPLC, they are typically pooled and lyophilized (freeze-dried) to remove the solvents and obtain the final peptide product as a stable, solid powder. google.compeptide.com

Quality Control and Purity Assessment of Synthetic this compound

Rigorous quality control is essential to confirm the successful synthesis of the this compound and to ensure its suitability for research applications. This involves verifying the peptide's identity, purity, and correct molecular structure.

Analytical HPLC for Purity Determination

Analytical RP-HPLC is a critical tool for assessing the purity of the synthesized this compound. nih.gov This method uses the same principles as preparative RP-HPLC but is performed on a smaller scale with analytical columns (e.g., 4.6 mm internal diameter) and is designed for high-resolution separation and quantification rather than bulk collection. nih.govnih.gov

A small, precisely measured amount of the final lyophilized peptide is dissolved and injected into the analytical HPLC system. The resulting chromatogram displays a series of peaks, with each peak corresponding to a different component in the sample. In a successful synthesis and purification, the chromatogram should show one major peak representing the this compound and only minor peaks corresponding to any remaining impurities. researchgate.net

The purity of the peptide is determined by calculating the relative area of the main product peak as a percentage of the total area of all peaks in the chromatogram. nih.gov For research applications, a purity level of 95% or higher is often required. The high sensitivity of this method allows for the detection and quantification of impurities, including deletion sequences, incompletely deprotected peptides, or other side-products from the synthesis. researchgate.netresearchgate.net Validated stability-indicating HPLC methods can also be used to separate the main peptide from any potential degradation products. researchgate.netresearchgate.net

Mass Spectrometric Verification of Molecular Mass and Sequence

Mass spectrometry (MS) is an indispensable analytical technique for unequivocally confirming the identity of the synthetic this compound. google.com It provides a precise measurement of the molecule's mass-to-charge ratio (m/z), which can be used to determine its molecular weight.

The expected molecular weight of the this compound, ((R)-2-((R)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido)-3-(4-chlorophenyl)propanamido)-3-(pyridin-3-yl)propanoyl)-L-serine, is 674.2 g/mol (for the free base). alentris.org An analysis of the purified peptide by mass spectrometry should yield a result that corresponds to this theoretical mass. google.com Techniques such as Electrospray Ionization (ESI) are commonly used to ionize the peptide for MS analysis.

Furthermore, tandem mass spectrometry (MS/MS) can be employed to verify the amino acid sequence of the peptide fragment. In this technique, the ion corresponding to the full peptide is isolated and then fragmented. The resulting fragment ions are analyzed to produce a spectrum that allows for the reconstruction of the amino acid sequence, thus confirming that the peptide was assembled in the correct order. researchgate.net This detailed structural confirmation is crucial for ensuring the synthesized peptide possesses the correct chemical identity for research use. researchgate.net

Table 2: Properties of this compound

Property Value
Chemical Name ((R)-2-((R)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido)-3-(4-chlorophenyl)propanamido)-3-(pyridin-3-yl)propanoyl)-L-serine alentris.org
CAS Number 208599-57-9 alentris.org
Molecular Formula C35H36ClN5O7 alentris.org

| Molecular Weight | 674.2 g/mol alentris.org |

Investigations into the Biotransformation and Metabolic Fate of Ganirelix Yielding the 1 4 Peptide

Identification of Enzymatic Hydrolysis Sites in the Parent Decapeptide Leading to 1-4 Fragment

Ganirelix (B53836) is structurally designed with amino acid substitutions at positions 1, 2, 3, 6, 8, and 10 of the natural GnRH decapeptide, which confers significant resistance to widespread enzymatic degradation. europa.eueuropa.eu However, its metabolism does occur at specific, restricted sites through enzymatic hydrolysis. nih.gov The primary metabolites identified are the 1-4 peptide and the 1-6 peptide. drugbank.comnih.gov

The formation of the 1-4 peptide fragment results from a single cleavage of the amide bond within the parent decapeptide. Research and structural analysis indicate that endogenous peptidases cleave the peptide bond between the Serine residue at position 4 and the Tyrosine residue at position 5. researchgate.net This specific hydrolysis splits the decapeptide into the N-terminal 1-4 fragment and a C-terminal 5-10 fragment. The 1-4 peptide is subsequently found as a major metabolite, primarily in the feces. fda.govfda.gov

Figure 1: Depiction of the Endogenous Peptidase Cleavage Site in Ganirelix A visual representation indicating the specific cleavage site on the Ganirelix molecule that leads to the formation of the 1-4 peptide fragment. (Source: Adapted from scientific literature diagram researchgate.net)

Ganirelix Sequence: Ac-D-Nal(1) - D-pClPhe(2) - D-Pal(3) - Ser(4) -|- Tyr(5) - D-hArg(Et2)(6) - Leu(7) - L-hArg(Et2)(8) - Pro(9) - D-Ala(10)-NH2 Cleavage Site for 1-4 Peptide Formation: Between Ser(4) and Tyr(5)

Characterization of Specific Peptidases Involved in Ganirelix Degradation to the 1-4 Peptide

While the cleavage site leading to the Ganirelix 1-4 peptide has been identified, the specific endogenous peptidases responsible for this hydrolysis have not been fully characterized in the available scientific literature. The metabolism of peptide drugs can be complex, involving a variety of proteases and peptidases found in different organs and biological fluids. researchgate.net The structural modifications in Ganirelix, particularly the inclusion of D-amino acids and other unnatural amino acids, make it resistant to common proteases such as trypsin and chymotrypsin. encyclopedia.pub This inherent stability suggests that the biotransformation is carried out by more specialized peptidases. Further research is required to isolate and identify the specific enzymes that recognize and cleave the Ser-Tyr bond in the Ganirelix sequence.

Comparative Analysis of Metabolic Pathways in Different Biological Systems (e.g., In Vitro Hepatic Models, Tissue Homogenates)

The liver is a primary site for the metabolism of many drugs, including peptides. researchgate.net In vitro hepatic models are essential tools for studying the metabolic fate of therapeutic agents like Ganirelix. These models include subcellular fractions like human liver microsomes (HLM) and S9 fractions, as well as cellular systems such as primary human hepatocytes (PHH). nih.govdls.com

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.net While widely used for screening metabolic stability, HLMs lack the full complement of enzymes, including many cytosolic peptidases, and transporters present in intact cells. dls.com

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, offering a broader range of metabolic pathways compared to microsomes alone. researchgate.net

Primary Human Hepatocytes (PHH): Considered the "gold standard" for in vitro metabolism studies, PHH contain the full range of metabolic enzymes and cofactors in a cellular environment that mimics the in vivo state. dls.com They allow for the study of both Phase I and Phase II metabolism, as well as the role of drug transporters.

While direct comparative studies detailing the formation of this compound across these specific systems are not extensively documented, it is understood that hepatocytes provide the most physiologically relevant model. europa.eunih.gov The hydrolytic reactions responsible for peptide cleavage are likely to occur in systems containing the relevant peptidases, such as S9 fractions and, most comprehensively, in primary hepatocyte cultures. Studies on other peptides have shown that different in vitro systems can yield varied metabolite profiles, highlighting the importance of model selection in metabolic investigations. europa.eu

Quantification of this compound as a Metabolite in Biological Samples

Following administration, Ganirelix is metabolized, and its fragments are excreted. Studies using radiolabeled Ganirelix have shown that while the unchanged drug is the main component in plasma and urine, the metabolites are almost exclusively found in the feces. nih.govfda.gov Approximately 75% of an administered dose is recovered in the feces, which contains the 1-4 peptide and 1-6 peptide as the primary metabolites. nih.govfda.gov

The standard analytical method for the quantification of peptide metabolites in complex biological matrices is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). lcms.cznih.gov This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration analytes. Isotope dilution mass spectrometry, which uses a stable isotope-labeled version of the analyte as an internal standard, is often employed to ensure the highest accuracy and precision. iacld.com

While the presence of the this compound in fecal samples is well-established, specific concentration data from clinical or preclinical studies are not widely published. The development of a validated LC-MS/MS method would be a prerequisite for accurately determining the quantity and pharmacokinetic profile of this specific metabolite. researchgate.net

Stability Studies of this compound Under Simulated Physiological Conditions

The stability of a peptide metabolite is crucial for understanding its persistence and potential biological activity. This involves assessing both its resistance to further enzymatic breakdown and its intrinsic chemical stability.

The parent Ganirelix molecule is designed for enhanced stability against proteolytic degradation. encyclopedia.pubacs.org This resistance is conferred by its N-terminal acetylation and the presence of multiple unnatural D-amino acids in its sequence. europa.eumdpi.com The this compound, with the sequence Ac-D-Nal(1) - D-pClPhe(2) - D-Pal(3) - Ser(4), retains the N-terminal modifications and the first three D-amino acids. These features are expected to provide the 1-4 fragment with considerable resistance to further degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. However, specific studies evaluating the stability of the isolated 1-4 peptide in the presence of various peptidases have not been reported.

The chemical stability of a peptide is influenced by factors such as pH, temperature, and exposure to oxidative conditions. nih.gov Forced degradation studies, conducted under various stress conditions, are used to understand the intrinsic stability of a drug substance and its degradation pathways.

While specific stability data for the this compound is not available, studies on the parent compound, Ganirelix Acetate, provide valuable insights. These investigations show that Ganirelix is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic stress. researchgate.netresearchgate.net The injectable formulation is buffered to a pH of approximately 5.0 to ensure stability. nih.gov Significant degradation has been observed under strong acidic and alkaline conditions, indicating that hydrolysis is a key degradation pathway. researchgate.net

The table below summarizes findings from a forced degradation study of the parent compound, Ganirelix Acetate, which indicates the potential chemical liabilities of its peptide fragments.

Stress ConditionReagent/ParametersDurationDegradation (%)Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl8 hours18.1%DP-I, DP-II, DP-III, DP-IV
Alkaline Hydrolysis 0.1 M NaOH4 hours22.4%DP-I, DP-II, DP-III, DP-IV
Oxidative Stress 30% H₂O₂24 hours12.3%DP-I, DP-II, DP-III, DP-IV
Thermal Degradation 60°C5 days9.8%DP-I, DP-II, DP-III, DP-IV
Photolytic Degradation UV Light (254 nm)-11.5%DP-I, DP-II, DP-III, DP-IV

Data adapted from a forced degradation study on Ganirelix Acetate. DP refers to Degradation Product. researchgate.net

These findings suggest that the peptide bonds and amino acid side chains within Ganirelix, and by extension its fragments like the 1-4 peptide, are susceptible to chemical modifications under harsh conditions. The stability of the 1-4 peptide under normal physiological conditions (pH 7.4, 37°C) is expected to be higher but would require specific experimental verification.

Excretion Pathways of the 1-4 Peptide Metabolite

Following the administration of Ganirelix, the parent compound and its metabolites are eliminated from the body through both renal and fecal pathways. The biotransformation of Ganirelix results in smaller peptide fragments, with the 1-4 peptide being a principal metabolite. drugbank.comrxlist.comfda.govnih.govfda.gov Research indicates that this 1-4 peptide metabolite is primarily observed in the feces. drugbank.comrxlist.comfda.govnih.govfda.govnih.gov

Studies involving radiolabeled Ganirelix administered intravenously to healthy female volunteers have provided detailed insights into the excretion routes. While the unchanged Ganirelix is not found in feces, its metabolites, including the 1-4 peptide and 1-6 peptide, are the main components recovered from this route. drugbank.comrxlist.comfda.govfda.gov

The data below summarizes the cumulative excretion of Ganirelix and its metabolites.

Table 1: Cumulative Excretion of Radiolabeled Ganirelix and its Metabolites

Excretion RouteMean Percentage of Administered Dose (%)Collection Time FramePrimary Components
Feces75.1288 hoursMetabolites (including 1-4 peptide & 1-6 peptide)
Urine22.1288 hoursUnchanged Ganirelix and metabolites
Total 97.2 288 hours

Pharmacological and Molecular Interaction Research Pertaining to Ganirelix 1 4 Peptide

In Vitro Receptor Binding Assays for GnRH Receptor Affinity

Comprehensive searches of scientific databases did not yield any studies that have specifically investigated the in vitro receptor binding affinity of the Ganirelix (B53836) 1-4 peptide for the GnRH receptor.

Competitive Binding Studies with Native GnRH and Ganirelix

There is no available data from competitive binding studies to determine the ability of the Ganirelix 1-4 peptide to displace native GnRH or the parent compound, Ganirelix, from the GnRH receptor. Such studies are crucial for understanding the potential competitive or non-competitive nature of any interaction.

Assessment of Binding Specificity to GnRH Receptor Subtypes

Research on the binding specificity of the this compound to various GnRH receptor subtypes is not present in the available scientific literature.

Cellular Signaling Pathway Investigations

Detailed investigations into the cellular signaling pathways potentially modulated by the this compound are not available.

Evaluation of G-Protein Coupled Receptor Activation or Inhibition

There is a lack of studies evaluating whether the this compound can activate or inhibit the G-protein coupled GnRH receptor. The parent molecule, Ganirelix, acts as a competitive antagonist, blocking the receptor without activating it, leading to a rapid and reversible suppression of gonadotropin secretion. drugs.comnih.gov

Downstream Signaling Cascade Analysis (e.g., cAMP production, intracellular calcium mobilization)

No research has been published analyzing the effects of the this compound on downstream signaling cascades, such as the production of cyclic adenosine (B11128) monophosphate (cAMP) or the mobilization of intracellular calcium. These are key signaling events that follow the activation of the GnRH receptor by an agonist.

Modulation of Gonadotropin Secretion in Isolated Pituitary Cells

The effect of the this compound on the secretion of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from isolated pituitary cells has not been documented. The parent compound, Ganirelix, is known to effectively suppress the secretion of these hormones by blocking the GnRH receptor on the pituitary gonadotrophs. drugs.comnih.gov

Impact on Luteinizing Hormone (LH) Secretion

There is a lack of specific research in the reviewed scientific literature detailing the direct pharmacological impact of the this compound on the secretion of Luteinizing Hormone (LH). Studies on the pharmacodynamics of Ganirelix focus on the parent compound's ability to competitively block gonadotropin-releasing hormone (GnRH) receptors at the pituitary gland, which leads to a rapid and profound suppression of LH. drugbank.comdrugs.comnih.govpatsnap.com The metabolic process results in peptide fragments, including the 1-4 peptide, which are part of the clearance and excretion process. However, the biological activity of these specific metabolites regarding gonadotropin regulation has not been characterized.

Impact on Follicle-Stimulating Hormone (FSH) Secretion

Similar to the case with LH, the available scientific literature does not provide specific data on the effects of this compound on the secretion of Follicle-Stimulating Hormone (FSH). The mechanism of action attributed to Ganirelix involves the parent drug's antagonist effect on GnRH receptors, which suppresses the release of both LH and FSH, although the suppression of LH is more pronounced. drugbank.comdrugs.comnih.govpatsnap.com The resulting metabolites, such as the 1-4 peptide, are considered part of the elimination phase of the parent drug. organon.com There is no available research to indicate whether the this compound possesses any agonist or antagonist activity at the GnRH receptor or otherwise affects FSH secretion.

Comparative Pharmacodynamics with Parent Ganirelix and Other GnRH Antagonists

While direct pharmacodynamic data for this compound is unavailable, a comparison can be drawn between its parent compound, Ganirelix, and other third-generation GnRH antagonists like Cetrorelix. Both Ganirelix and Cetrorelix are synthetic decapeptides that act as competitive antagonists at the GnRH receptor, preventing premature LH surges by inducing a rapid and reversible suppression of gonadotropin secretion. mdpi.comnih.gov

The primary distinction in their action compared to GnRH agonists is the absence of an initial "flare-up" effect, leading to immediate suppression of LH and FSH. drugbank.com Ganirelix demonstrates a high binding affinity for the GnRH receptor, which is approximately nine times higher than that of native GnRH. nih.gov This results in a profound and dose-dependent suppression of gonadotropins. Studies on Ganirelix have quantified its effect; for instance, a 0.25 mg dose can lead to a maximal decrease in serum LH and FSH concentrations by 74% and 32%, respectively. nih.gov

In comparative studies, both Ganirelix and Cetrorelix have shown similar clinical efficacy in preventing premature LH surges. mdpi.com However, they exhibit minor differences in their pharmacokinetic profiles. Ganirelix has a slightly longer elimination half-life of approximately 13 hours after a single dose, compared to Cetrorelix (5 to 10 hours). mdpi.com The bioavailability of Ganirelix is also high, at approximately 91%. drugs.commdpi.com This contrasts with GnRH agonists, such as Triptorelin, which require a longer period of administration to achieve pituitary desensitization and down-regulation.

Table 1: Comparative Pharmacodynamics of GnRH Antagonists

CompoundMechanism of ActionEffect on LH SecretionEffect on FSH SecretionKey Pharmacokinetic Feature
Ganirelix (Parent)Competitive GnRH Receptor AntagonistRapid, profound suppression (~74% reduction)Suppression (~32% reduction)Bioavailability ~91%; Half-life ~13 hrs
CetrorelixCompetitive GnRH Receptor AntagonistRapid, profound suppressionSuppressionBioavailability ~85%; Half-life ~5-10 hrs
Triptorelin (GnRH Agonist)GnRH Receptor AgonistInitial surge (flare-up) followed by suppression via receptor desensitizationInitial surge followed by suppressionRequires longer administration for down-regulation

Advanced Analytical and Spectroscopic Techniques for Ganirelix 1 4 Peptide Analysis

Mass Spectrometry (MS)-Based Characterization

Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of peptides. nih.gov Its high sensitivity and accuracy allow for precise molecular weight determination and sequence confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing thermally fragile and large biomolecules like peptides without causing significant fragmentation. nih.govmdpi.com This method is used to verify the correct synthesis and purity of peptide products. nih.gov For the Ganirelix (B53836) 1-4 peptide, ESI-MS provides accurate molecular mass determination, which is essential for confirming that the correct sequence of amino acids has been synthesized. nih.govresearchgate.net

The technique generates multiply charged ions from the peptide in solution, which extends the mass range of the instrument and is particularly useful for larger molecules. nih.govmdpi.com By analyzing the resulting mass spectrum, the molecular weight of the Ganirelix 1-4 peptide can be confirmed, and the presence of any impurities with different masses can be readily detected. The this compound is a known primary metabolite of Ganirelix, making its characterization important. drugbank.com The ease of coupling ESI-MS with liquid chromatography (LC-MS) further enhances its utility for purity analysis by separating the peptide from by-products before mass analysis. nih.gov

Liquid Chromatography-Mass Spectrometry-Quadrupole Time-of-Flight (LC-MS-QTOF) combines the high-resolution separation of liquid chromatography with the high mass accuracy and sensitivity of a QTOF mass spectrometer. resolvemass.ca This powerful combination is extensively used for the detection, identification, and quantification of impurities and degradation products in pharmaceutical substances. resolvemass.canih.gov

In the context of Ganirelix analysis, LC-MS-QTOF has been successfully employed to characterize degradation products formed under stress conditions such as acidic and alkaline hydrolysis, oxidation, and thermal stress. nih.govresearchgate.netresearchgate.net Studies on the parent Ganirelix peptide revealed several degradation pathways, including deamination, the formation of diastereomers, and the insertion of extra amino acid residues. nih.govresearchgate.net These same analytical principles and methodologies are applicable to the this compound to identify any process-related impurities or degradants. The high mass accuracy of QTOF allows for the determination of the elemental composition of both the parent peptide and its impurities, which is a critical step in their structural elucidation. nih.gov

Table 1: Impurities Identified in Ganirelix Stress Studies via LC-MS-QTOF

Stress ConditionObserved Impurity TypeAnalytical Finding
Alkali HydrolysisDiastereomersProducts with the same mass as Ganirelix but different retention times were identified. nih.govresearchgate.net
Thermal StressDeamination ProductAn impurity corresponding to the loss of an ammonia (B1221849) group was detected. nih.govresearchgate.net
Alkali HydrolysisAmino Acid InsertionA degradation product resulting from the insertion of a new amino acid residue was found. nih.govresearchgate.net
Acidic HydrolysisSignificant DegradationStudies showed approximately 18.1% degradation under acidic conditions. researchgate.net

Tandem Mass Spectrometry (MS/MS) is a critical technique for obtaining primary structural information and confirming the amino acid sequence of a peptide. nih.govspringernature.com In an MS/MS experiment, a specific ion (the precursor ion) of the this compound is selected, fragmented, and the resulting fragment ions (product ions) are mass-analyzed. springernature.com The fragmentation pattern provides a molecular fingerprint that can be used to piece together the amino acid sequence. researchgate.net

Collision-Induced Dissociation (CID) is commonly used to generate fragment ions. This process typically cleaves the peptide bonds, producing a series of characteristic "b" and "y" ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide. springernature.com This method has been applied to confirm the primary amino acid sequence of the full Ganirelix peptide and is equally applicable to its 1-4 fragment, ensuring unambiguous identification and characterization. nih.gov The accurate mass measurement of fragment ions, often achieved with TOF analyzers, further increases confidence in the sequence assignment. core.ac.uk

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental for the analysis of peptides, enabling the separation of the main compound from impurities and aggregates. nih.govresearchgate.net Method development and validation are essential to ensure that the analytical procedures are accurate, reproducible, and specific for their intended purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of peptides and their impurities in pharmaceutical analysis. nih.govgoogle.com Reversed-phase HPLC (RP-HPLC) is particularly effective for peptides like Ganirelix and its fragments. researchgate.netresearchgate.net

Validated, stability-indicating HPLC methods have been established for Ganirelix to separate it from its degradation products. nih.govresearchgate.net These methods typically utilize a C18 column and a mobile phase gradient consisting of an aqueous solution with an ion-pairing agent (like sodium perchlorate) and an organic solvent such as acetonitrile. nih.govresearchgate.net The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. diva-portal.org A developed HPLC method was reported to be sensitive enough to quantify related substances of Ganirelix at a level of 0.04%. nih.govresearchgate.net Such methods can be directly adapted for the analysis of the this compound, providing a reliable means for purity assessment and quantification. google.com

Table 2: Typical HPLC Parameters for Ganirelix Analysis

ParameterConditionReference
ColumnC18 (e.g., 2.6 µm, 25 cm x 4.6 mm) nih.govresearchgate.net
Mobile Phase AAqueous salt solution (e.g., sodium perchlorate, ammonium (B1175870) sulfate) nih.govresearchgate.netgoogle.com
Mobile Phase BAcetonitrile google.com
DetectionUV at 220 nm researchgate.net
Flow Rate0.8 - 1.2 ml/min google.com
Resolution>1.5 between all degradation products nih.govresearchgate.net

Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. waters.com It is the standard method for quantifying aggregates (such as dimers and higher-order multimers) in biopharmaceutical products, which is a critical quality attribute due to the potential for aggregates to affect efficacy and immunogenicity. nih.govresearchgate.net

While specific SEC studies on the this compound are not detailed in the provided context, the application of SEC is a standard practice for all therapeutic peptides and proteins. nih.govnih.gov The technique employs a porous stationary phase. Larger molecules, such as aggregates, cannot enter the pores and therefore elute first. Smaller molecules, like the monomeric form of the this compound, can penetrate the pores to varying degrees, resulting in a longer retention time. researchgate.net By monitoring the elution profile, the percentage of monomer, dimer, and other high-molecular-weight species can be accurately quantified, providing essential information on the stability and quality of the peptide sample. waters.comnih.gov

Chiral Chromatography for Enantiomeric Purity

The determination of chiral purity is a critical quality assessment for synthetic peptide products. nih.gov Undesirable D-isomers of amino acids can be introduced as impurities from starting materials or can be formed during the synthesis process. nih.gov Since enantiomers of a chiral drug can have significantly different biological activities and safety profiles, ensuring enantiomeric purity is crucial for optimizing therapeutic outcomes and minimizing adverse effects. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) utilizing specialized Chiral Stationary Phases (CSPs) is a primary technique for resolving enantiomers. americanpharmaceuticalreview.com A common approach for peptides involves hydrolyzing the peptide into its constituent amino acids, followed by separation and quantitation using chiral chromatography, often coupled with mass spectrometry (MS). One such method uses a deuterated acid for hydrolysis to accurately correct for any racemization that might occur during the sample preparation step. nih.gov This allows for the sensitive and accurate determination of amino acid chiral purity. nih.gov The practical application of these methods has been demonstrated to be capable of quantitatively determining trace levels of D-isomer impurities, with reporting limits often set at 0.1%. digitellinc.com

In some cases, achiral and chiral columns can be coupled, particularly in Supercritical Fluid Chromatography (SFC), to simultaneously separate enantiomers from other achiral impurities in a single chromatographic run. americanpharmaceuticalreview.com This approach can simplify purification processes when co-eluting impurities interfere with the chiral separation. americanpharmaceuticalreview.com

Table 1: Key Aspects of Chiral Chromatography for Peptide Analysis

Parameter Description Relevance
Technique High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) Gold standard for chiral drug analysis, offering versatility for diverse applications. americanpharmaceuticalreview.com
Stationary Phase Chiral Stationary Phases (CSPs) Feature unique spatial arrangements that enable differential recognition and retention of chiral species. americanpharmaceuticalreview.com
Sample Prep Peptide Hydrolysis The peptide is broken down into individual amino acids before chromatographic separation. nih.gov
Detection Mass Spectrometry (MS/MS) Provides high sensitivity and specificity for quantitating D-isomer impurities. nih.govdigitellinc.com

| Purpose | Enantiomeric Purity | Ensures the stereochemical integrity of the peptide, which is critical for safety and efficacy. nih.govamericanpharmaceuticalreview.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides and proteins in solution, closely mimicking their natural environment. nmims.edu It provides vital information on the covalent structure, conformation, and internal mobility of the peptide. nmims.edu For peptides, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted to confirm the primary amino acid sequence and higher-order structure.

The process begins with sequence-specific resonance assignment, which maps the signals in multidimensional NMR spectra to the known amino acid sequence. nmims.edu For a small peptide, this typically involves a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, typically within the same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single amino acid's spin system. nmims.eduyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (less than 5-6 Å apart), even if they are far apart in the primary sequence. This is the primary source of distance restraints for 3D structure calculation. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N, aiding in assignment. youtube.com

The intensities of the cross-peaks in a NOESY spectrum are related to the distance between the corresponding protons, providing the crucial geometric information needed to determine the peptide's 3D structure. youtube.com

Table 2: Common NMR Experiments for Peptide Structural Analysis

Experiment Information Provided Purpose
1D ¹H NMR Provides a general fingerprint of the peptide, showing folding, exchange, and oligomerization states. semanticscholar.org Initial assessment of structural integrity and heterogeneity.
2D TOCSY Correlates all protons within an amino acid residue. nmims.edu Identification of amino acid spin systems.
2D NOESY Identifies protons close in 3D space. youtube.com Provides distance restraints for structure determination.

| 2D HSQC | Correlates protons to directly bonded ¹³C or ¹⁵N atoms. youtube.com | Aids in resonance assignment and confirms backbone structure. |

Capillary Electrophoresis (CE) for Purity and Identity

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of peptides. bio-rad.com It offers high efficiency and requires only minute sample volumes, making it a valuable tool for assessing the purity and identity of peptide fragments like Ganirelix 1-4. bio-rad.comnih.gov The most common mode for this application is Capillary Zone Electrophoresis (CZE), which separates molecules based on their charge-to-hydrodynamic ratio. mdpi.com

In a typical CE setup for peptide analysis, a sample is injected into a narrow fused-silica capillary filled with a buffer solution, and a high voltage is applied. nih.gov Peptides migrate through the capillary at different rates depending on their charge and size, allowing for the separation of the main peptide from impurities. bio-rad.com Detection is often performed using UV absorbance, typically at a wavelength of 200 nm where the peptide bond absorbs strongly. bio-rad.commdpi.com The resulting electropherogram provides a high-resolution profile of the sample, where the migration time serves to identify the compound and the peak area can be used for quantitation to assess purity. The choice of separation buffer and its pH is critical for achieving optimal resolution. mdpi.com

Table 3: Typical Parameters for Capillary Electrophoresis of Peptides

Parameter Typical Setting/Condition Purpose
Separation Mode Capillary Zone Electrophoresis (CZE) Separates based on charge-to-size ratio, ideal for charged molecules like peptides. mdpi.com
Capillary Fused Silica (B1680970) (e.g., 50 µm inner diameter) Provides the channel for electrophoretic separation. mdpi.com
Buffer System Low pH buffer (e.g., Phosphate or Ammonium Acetate) Controls the charge of the peptides and the electroosmotic flow for optimal separation. bio-rad.commdpi.com
Applied Voltage High Voltage (e.g., +20 kV) Driving force for the migration and separation of analytes. nih.gov

| Detection | UV Absorbance at 200 nm | General detection method for peptides based on the absorbance of the peptide bond. bio-rad.com |

Assessment of Impurity Profiles and Degradation Products

A thorough assessment of impurities and degradation products is essential for ensuring the quality and stability of a peptide drug substance. Impurities can arise from the solid-phase synthesis process or from the degradation of the peptide under various stress conditions. researchgate.netgoogle.com Forced degradation studies, conducted under conditions such as acidic and alkaline hydrolysis, oxidation, and thermal stress, are used to identify potential degradation pathways. researchgate.net

For Ganirelix, significant degradation has been observed under alkaline and acidic hydrolytic conditions. researchgate.net Studies have identified several process-related impurities and degradation products, including des-ethyl-Ganirelix, Mono-Acetyl-Ganirelix, and Di-Acetyl-Ganirelix. researchgate.netpharmaffiliates.com A hitherto unknown impurity was also reported to have formed in a formulation, reaching a level of approximately 0.3% over a six-month period, highlighting the importance of ongoing stability monitoring. researchgate.net

The primary analytical tool for separating and quantifying these related substances is reverse-phase HPLC, often coupled with mass spectrometry (LC-MS). researchgate.netresearchgate.net High-resolution mass spectrometry techniques, such as LC-QTOF (Liquid Chromatography-Quadrupole Time-of-Flight), are used to elucidate the structures of unknown impurities and degradation products. researchgate.net

Table 4: Known Impurities and Degradation Products of Ganirelix

Impurity Name Type/Origin Analytical Method
Ganirelix Impurity A, B, C, D, E, F Synthesis-related by-products HPLC, LC-MS
des-ethyl-Ganirelix Potential impurity from synthesis or degradation. researchgate.net HPLC, Mass Spectrometry researchgate.net
Mono-Acetyl-Ganirelix Synthesis-related or degradation product. pharmaffiliates.com HPLC pharmaffiliates.com
Di-Acetyl-Ganirelix Synthesis-related or degradation product. pharmaffiliates.com HPLC pharmaffiliates.com

| Hydrolysis Products | Degradation products from acidic/alkaline stress. researchgate.net | LC-QTOF researchgate.net |

Computational and in Silico Approaches in Ganirelix 1 4 Peptide Research

Molecular Docking Simulations with GnRH Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. In the context of Ganirelix (B53836) research, docking simulations are crucial for understanding how the parent compound and its fragments might interact with the gonadotropin-releasing hormone (GnRH) receptor (GnRH-R).

Process and Application:

Receptor Modeling: The first step often involves obtaining a three-dimensional structure of the GnRH receptor. While crystal structures are ideal, they are not always available for G-protein coupled receptors (GPCRs) like GnRH-R. In such cases, homology modeling is used to build a theoretical model of the receptor based on the known structures of similar proteins. uit.no

Ligand Preparation: The 3D structure of the Ganirelix 1-4 peptide is generated and optimized to find its most stable, low-energy conformation.

Docking Algorithm: Docking software, such as Glide® or CDOCKER, is used to fit the peptide into the binding site of the GnRH receptor model. uit.nonih.gov The algorithm samples a large number of possible orientations and conformations of the peptide within the binding pocket and scores them based on factors like binding energy and intermolecular interactions.

Research Findings: Studies on GnRH antagonists involve docking them into the orthosteric site of the GnRH-R to understand the key interactions that confer their antagonistic activity. uit.no While specific docking studies on the this compound are not extensively published, research on the parent molecule, Ganirelix, provides valuable insights. For instance, in silico docking studies have been performed to investigate the interaction between Ganirelix and the alpha subunit of equine chorionic gonadotropin (eCG), which is common to other gonadotropins. researchgate.net These studies reveal that the stability of the complex is maintained through multiple hydrophobic interactions and hydrogen bonds, which are critical for regulating the target protein's activity. researchgate.netresearchgate.net Such simulations can predict binding affinities and identify the specific amino acid residues in the receptor that are essential for the interaction.

Parameter Description Relevance to this compound
Binding Affinity The strength of the binding interaction between the ligand (peptide) and the receptor.Predicts how strongly the this compound might interact with the GnRH receptor or other potential off-target proteins.
Binding Pose The specific orientation and conformation of the peptide within the receptor's binding site.Identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Interacting Residues The amino acids in the receptor that are in close contact with the peptide.Highlights critical residues for binding and provides targets for mutagenesis studies to validate the docking model.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For peptides like Ganirelix 1-4, MD simulations provide detailed information about their conformational flexibility, stability, and behavior in a biological environment (e.g., in water).

Process and Application: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the trajectory of the system over a specific period, typically from nanoseconds to microseconds. researchgate.net This technique is invaluable for understanding how peptides fold, change their shape, and interact with their surroundings. nih.gov

Research Findings: MD simulations have been used to investigate the conformational changes of the GnRH receptor upon ligand binding. uit.no These studies show that the receptor can adopt different conformations (active vs. inactive states) and that ligand binding can stabilize a particular state. uit.no For the this compound, MD simulations can reveal:

Conformational Landscape: Small peptides often exhibit high conformational flexibility. acs.org MD simulations can map the different shapes (conformations) the peptide can adopt in solution and determine their relative stabilities.

Structural Stability: By analyzing the root-mean-square deviation (RMSD) of the peptide's backbone over the simulation time, researchers can assess its structural stability. A stable peptide will show small fluctuations around an average structure. nih.gov

Solvent Interactions: The simulations explicitly model the interactions between the peptide and surrounding water molecules, providing insights into how the solvent influences the peptide's structure and dynamics.

Simulation Parameter Information Gained Significance for this compound
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the peptide at different time points compared to a reference structure.Indicates the stability of the peptide's conformation over time. Large fluctuations suggest high flexibility. mdpi.com
Radius of Gyration (Rg) A measure of the compactness of the peptide's structure.Provides insights into the overall shape and folding of the peptide during the simulation.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds within the peptide and with water molecules.Helps to understand the forces that stabilize the peptide's structure and its interactions with the environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR is widely used in drug discovery to predict the activity of new molecules and to optimize the structure of existing ones.

Process and Application:

Data Collection: A dataset of peptides with known biological activities (e.g., binding affinity to the GnRH receptor) is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the peptides, are calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, electrostatic fields). cresset-group.com

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that correlates the descriptors with the biological activity. cresset-group.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using external datasets or cross-validation techniques. rsc.org

Research Findings: While specific QSAR models for the this compound are not prominent in the literature, the principles are widely applied to the design of GnRH antagonists and other therapeutic peptides. mdpi.com By analyzing a series of peptide analogs, QSAR models can identify the key structural features that are either beneficial or detrimental to their activity. For example, a QSAR model might reveal that a positive charge at a specific position or a particular hydrophobic characteristic is crucial for high receptor affinity. This information provides a rational basis for designing new peptides, potentially with improved potency or metabolic stability, by modifying the Ganirelix sequence. nih.gov

QSAR Component Description Application in Peptide Design
Molecular Descriptors Numerical values that characterize the structure and properties of a peptide (e.g., size, shape, electronics). nih.govUsed as the independent variables in the QSAR equation to represent the peptide's structure.
Biological Activity A quantitative measure of the peptide's effect (e.g., IC50, EC50, binding affinity).The dependent variable that the QSAR model aims to predict.
Statistical Model The mathematical equation that links the descriptors to the biological activity.Can be used to predict the activity of novel, unsynthesized peptide analogs, prioritizing the most promising candidates for synthesis and testing. rsc.org

Bioinformatics Tools for Peptide Sequence Analysis and Homology Modeling

Bioinformatics provides a vast array of tools for the analysis of peptide and protein sequences, which are essential for understanding the properties of the this compound and its interaction with the GnRH receptor.

Peptide Sequence Analysis: Various online tools and software packages are available to analyze the primary sequence of the this compound. These tools can calculate fundamental physicochemical properties that influence its behavior.

GenScript Peptide Property Calculator: Calculates properties like molecular weight, isoelectric point, and charge at a specific pH. genscript.com

RELIC (REceptor LIgand Contacts): A server designed for the analysis of combinatorial peptide sequences, which can help identify weak consensus sequences and compare them to naturally occurring proteins. nih.gov

PepShop: Provides tools for analyzing peptide fragmentation patterns in mass spectrometry and predicting cleavage sites. uiuc.edu

Homology Modeling of the GnRH Receptor: As mentioned, obtaining an experimental structure of the GnRH receptor can be challenging. Homology modeling, a key bioinformatics technique, allows for the creation of a 3D model of the receptor.

Process: The amino acid sequence of the human GnRH receptor is used as a query to search for homologous proteins with known 3D structures in databases like the Protein Data Bank (PDB). A template structure is selected, and software like MODELLER is used to build the 3D model of the GnRH receptor based on the alignment with the template. uit.nonih.gov

Application: The resulting model of the GnRH receptor is crucial for performing the molecular docking and molecular dynamics simulations described in the previous sections, providing a structural framework to study the binding of Ganirelix and its metabolites.

Bioinformatics Tool/Technique Function Relevance to Ganirelix 1-4 Research
Sequence Analysis Tools (e.g., GenScript, PepShop) Calculate physicochemical properties from the peptide sequence. genscript.comuiuc.eduPredicts properties like solubility, charge, and potential for aggregation.
Peptide Library Design Tools (e.g., GenScript) Assist in the design of peptide libraries (e.g., alanine scanning) for experimental studies. genscript.comCan be used to systematically probe the importance of each amino acid in the Ganirelix 1-4 sequence for any residual activity or interaction.
Homology Modeling (e.g., MODELLER) Creates a 3D structural model of a protein based on its sequence and a known template structure. uit.noProvides the necessary 3D structure of the GnRH receptor for docking and MD simulation studies.
Peptide Identification Tools (e.g., PeptideLocator) Identifies known bioactive peptides within a protein sequence. bio.toolsCan be used to search for sequences similar to Ganirelix 1-4 in protein databases to find potential homologies or off-target interactions.

Prediction of Proteolytic Cleavage Sites and Metabolic Pathways

The this compound is a known primary metabolite of Ganirelix, formed through enzymatic hydrolysis. drugbank.comrxlist.com Computational tools that predict proteolytic cleavage sites are instrumental in understanding and forecasting the metabolic fate of peptide drugs.

Process and Application: These tools use databases of known protease cleavage sites to predict where a given peptide sequence is likely to be cut by specific enzymes. The prediction can be based on simple sequence motifs or more complex machine learning algorithms that consider the physicochemical properties of amino acids surrounding the potential cleavage site. researchgate.netnih.gov

Prediction Tools:

PeptideCutter: A widely used web-based tool from the ExPASy server that predicts potential cleavage sites for a large number of proteases and chemicals based on consensus cleavage site sequences. expasy.org It is a straightforward tool for initial cleavage site prediction. researchgate.net

PROSPERous and SitePrediction: More advanced tools that may use machine learning approaches to improve prediction accuracy. biorxiv.org

In-house/Custom Models: Researchers can develop their own predictive models trained on specific datasets of peptide cleavage, potentially offering higher accuracy for a particular class of peptides or proteases. biorxiv.org

Relevance to this compound: By inputting the full sequence of Ganirelix into these predictive tools, researchers can identify the most probable sites of enzymatic cleavage. This in silico analysis can predict the formation of metabolites like the 1-4 peptide and other fragments (such as the 1-6 peptide, another known metabolite). rxlist.com This predictive capability is vital during drug development to:

Anticipate the metabolic profile of a new peptide drug.

Identify metabolically labile "hot spots" in the peptide sequence.

Guide chemical modifications to the peptide backbone or side chains to block cleavage at specific sites, thereby enhancing the drug's stability and half-life in the body.

Prediction Tool Methodology Output
PeptideCutter Based on experimentally determined cleavage specificities for a wide range of proteases. expasy.orgresearchgate.netA list of potential cleavage sites within the input sequence for selected proteases.
Machine Learning-Based Tools Use algorithms trained on features of known cleavage sites (e.g., sequence, structure, physicochemical properties). nih.govA ranked list of likely cleavage sites with associated prediction scores or probabilities.

Emerging Research Directions and Future Perspectives on Ganirelix 1 4 Peptide

Exploration of Novel Biological Functions Beyond GnRH Receptor Interaction

While the Ganirelix (B53836) 1-4 peptide is primarily recognized as a metabolite resulting from the enzymatic hydrolysis of the parent drug, its biological role is largely considered inert. drugbank.comrxlist.com However, an emerging area of research is the investigation of potential off-target effects or novel biological functions independent of the Gonadotropin-releasing hormone (GnRH) receptor. This line of inquiry is supported by evidence from the metabolism of the native GnRH decapeptide itself. The GnRH-(1-5) metabolite, for instance, has been shown to possess biological activity distinct from its parent hormone, acting through orphan G-protein coupled receptors like GPR101 and GPR173 to influence cell migration and potentially regulate GnRH expression via a positive feedback loop. researchgate.net

This precedent suggests that peptide fragments of synthetic GnRH analogs, such as the Ganirelix 1-4 peptide, may not be mere inactive degradation products. Future research is expected to focus on screening the 1-4 fragment against a wide array of cellular targets and pathways to uncover any unforeseen bioactivities. Understanding these potential functions is critical for a comprehensive safety and efficacy profile and could open avenues for new therapeutic applications of peptide fragments.

Development of Advanced Synthetic Methodologies for Peptide Fragments with Enhanced Efficiency and Sustainability

The chemical synthesis of peptides, including fragments like Ganirelix 1-4, has traditionally been resource-intensive, often characterized by a high process mass intensity (PMI) and reliance on hazardous solvents. nih.govrsc.org In response, significant research efforts are being directed towards developing more efficient and sustainable synthetic methodologies. oxfordglobal.com

Key advancements include:

Green Chemistry Approaches: A major focus is the replacement of conventional organic solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives such as water or ethanol. rsc.org

Process Optimization: The shift from batch processing to continuous flow systems helps in minimizing the use of excess reagents and solvents. Furthermore, energy-efficient techniques like microwave and ultrasound-assisted synthesis are being employed to shorten reaction times and increase yields.

These innovations aim to make the production of peptide fragments not only more cost-effective but also significantly more environmentally responsible.

MethodologyTraditional ApproachAdvanced/Sustainable ApproachKey Benefits of Advancement
Solvent Use N,N-dimethylformamide (DMF), Dichloromethane (DCM)Water, Ethanol, "Green" SolventsReduced toxicity and environmental impact.
Synthesis Strategy Linear Solid-Phase Peptide Synthesis (SPPS)Convergent Synthesis, N- to C-Direction SynthesisFewer steps, reduced waste, improved atom economy, minimal epimerization. nih.gov
Process Type Batch ProcessingContinuous Flow SystemsReduced excess reagent/solvent use, better control.
Energy Input Conventional HeatingMicrowave-Assisted, Ultrasound-AssistedFaster reaction times, improved yields.

Refinement of Analytical Techniques for Trace Metabolite Detection and Quantification

The accurate detection and quantification of peptide metabolites like the Ganirelix 1-4 fragment in biological matrices present a significant analytical challenge due to their low concentrations and the complexity of the sample environment. nih.govmass-analytica.com Research is focused on refining analytical techniques to enhance sensitivity and specificity.

Liquid chromatography coupled with mass spectrometry (LC-MS) remains the cornerstone for peptide metabolite analysis. nih.govmass-analytica.com Innovations are centered on improving every step of the workflow:

Signal Enhancement: Techniques such as charge state filtering and ion mobility spectrometry are being integrated to effectively separate peptide ions from the background matrix, thereby improving the signal-to-noise ratio. nih.gov

High-Sensitivity Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF) instruments, is critical. nih.gov Advanced systems equipped with technologies like the Zeno trap can provide the sensitivity needed to identify and characterize low-abundance metabolites confidently. sciex.com

Automated Data Analysis: The complexity of LC-MS data necessitates sophisticated software for automated peak detection, metabolite identification, and quantification. mass-analytica.comnih.gov Tools like Molecule Profiler are being developed to streamline the analysis of complex peptide data and provide more reliable results. sciex.com

These refinements are essential for building accurate pharmacokinetic profiles and understanding the complete metabolic fate of peptide drugs. mass-analytica.com

In-depth Investigations into the Stereochemical Purity of Synthetic Peptide Fragments

Maintaining the stereochemical integrity of amino acids during synthesis is paramount for the biological activity and safety of peptide therapeutics. chempep.com Even minor amounts of stereochemical impurities, such as diastereomers formed through racemization, can have significant impacts. Consequently, a key research direction is the development of highly sensitive analytical methods for the in-depth investigation of the stereochemical purity of synthetic peptide fragments. chromatographytoday.com

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, relying on specialized Chiral Stationary Phases (CSPs) to separate stereoisomers. chiraltech.commdpi.com A variety of CSPs are being employed and optimized, including:

Cinchona-derived zwitterionic columns chiraltech.com

Macrocyclic glycopeptide phases (e.g., teicoplanin-based) chromatographytoday.com

Crown Ether and Ligand Exchange phases chromatographytoday.com

Alongside HPLC, other chromatographic and electrophoretic techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are being explored for their unique separation capabilities and compatibility with mass spectrometry. pepdd.com The objective is to establish robust methods that can be applied throughout the manufacturing process to monitor and control the stereochemistry of intermediates and the final peptide fragment, ensuring product quality and consistency. chiraltech.compepdd.com

Analytical TechniquePrinciple of SeparationApplication in Peptide Fragment Analysis
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP). mdpi.comSeparation and quantification of enantiomers and diastereomers. chiraltech.com
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid as the mobile phase for chiral separation.Offers high throughput and efficiency for chiral purity assessment. pepdd.com
Capillary Electrophoresis (CE) Separation based on differential electrophoretic mobility in a chiral environment.High-resolution analysis of chiral impurities, requiring minimal sample. pepdd.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Uses chiral solvating or derivatizing agents to distinguish stereoisomers.Structural confirmation and purity assessment of chiral centers. pepdd.com

Application of Peptide Library Screening and Display Technologies for Analog Discovery

Building upon the known structure of fragments like Ganirelix 1-4, researchers are applying high-throughput screening technologies to discover novel analogs with potentially enhanced therapeutic properties. Peptide libraries, which are systematic collections of diverse peptide sequences, serve as a foundational tool for this discovery process. youtube.com

These libraries can be screened for various activities, including binding affinity to specific targets or improved stability. youtube.com The process is often accelerated by:

Display Technologies: Techniques like phage display allow for the screening of vast numbers of peptide variants to identify sequences with high affinity for a given target. acs.org

Computational Screening: In silico methods are increasingly used to virtually screen large peptide libraries, overcoming the challenges posed by peptide flexibility and sequence diversity. oup.com Advanced computational tools can predict binding affinities and help prioritize candidates for experimental validation, significantly accelerating the discovery of lead peptides. oup.commdpi.com

This approach allows for the systematic exploration of the chemical space around a core peptide fragment, facilitating the rational design of new molecules with optimized characteristics.

Integration of Omics Technologies for Comprehensive Metabolite Profiling

To gain a holistic understanding of the fate of Ganirelix in vivo, researchers are moving towards the integration of "omics" technologies, particularly metabolomics. The goal of metabolomics is to detect and quantify the complete set of small-molecule metabolites in a biological system, providing a comprehensive snapshot of metabolic pathways. nih.gov

For peptide drugs, this involves using high-sensitivity LC-MS platforms to perform non-targeted analysis of biological samples (e.g., plasma, urine) after drug administration. nih.gov By comparing the metabolic profiles of treated versus control samples, researchers can identify the full spectrum of drug-related metabolites, including trace-level and unexpected products, not just the primary fragments like the 1-4 peptide. mass-analytica.com

This comprehensive profiling helps to:

Elucidate all relevant metabolic pathways.

Identify structural liabilities that lead to rapid clearance.

Detect potentially reactive or toxic metabolites.

Compare metabolism across different species to improve the translation of preclinical findings to humans. mass-analytica.com

The integration of metabolomics provides a powerful, unbiased approach to understanding the disposition of peptide drugs, leading to safer and more effective therapeutic design.

Theoretical Advances in Peptide Design and Engineering

The field of peptide therapeutics is being revolutionized by theoretical and computational advances that enable the in silico design and engineering of novel molecules with tailored properties. nih.gov These methods offer a low-cost, rapid, and reliable alternative to purely empirical approaches for discovering and optimizing peptide drug candidates. nih.govworldscientific.com

Key theoretical strategies include:

Structure-Based Design: Utilizing computational tools like molecular docking and molecular dynamics (MD) simulations to model the interaction between a peptide and its target protein at an atomic level. mdpi.comnih.gov This insight guides the design of peptides with enhanced binding affinity and selectivity.

Sequence-Based Design: Employing algorithms and machine learning models to predict and optimize peptide properties such as stability against enzymatic degradation, immunogenicity, and toxicity based on amino acid sequence. mdpi.comnih.gov

Peptide Engineering: Introducing strategic modifications to improve pharmacokinetic properties. This includes the incorporation of unnatural D-amino acids to prevent recognition by proteases or the design of constrained (e.g., cyclized) peptides to enhance stability and bioavailability. chempep.comnih.gov

These theoretical advances are transforming peptide drug discovery from a process of screening and serendipity to one of rational, goal-oriented design, promising a new generation of highly optimized peptide therapeutics.

Q & A

Q. Table 1: Comparison of Analytical Methods for this compound

MethodSensitivity (LOD)SpecificitySample ThroughputKey Limitations
LC-MS/MS0.1 ng/mLHighModerateCostly instrumentation
ELISA1.0 ng/mLModerateHighCross-reactivity risk
HPLC-UV10 ng/mLLowLowPoor matrix tolerance

Q. Table 2: Critical Pharmacokinetic Parameters (Human Data)

ParameterValue (Mean ± SD)Dose DependencyClinical Relevance
Cmax25.3 ± 4.2 ng/mLLinear (125–500 mcg)Predicts LH suppression
Half-life12.8 ± 2.1 hrsNon-linearGuides dosing intervals
Protein Binding81.9%Dose-independentAffects tissue distribution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.